Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate
Brand Name: Vulcanchem
CAS No.: 1792-47-8
VCID: VC0184822
InChI: InChI=1S/C19H17NO8S/c1-25-16(21)11-12(17(22)26-2)14(19(24)28-4)20-9-7-5-6-8-10(9)29-15(20)13(11)18(23)27-3/h5-8,15H,1-4H3
SMILES: COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC
Molecular Formula: C19H17NO8S
Molecular Weight: 419.4 g/mol

Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate

CAS No.: 1792-47-8

Main Products

VCID: VC0184822

Molecular Formula: C19H17NO8S

Molecular Weight: 419.4 g/mol

Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate - 1792-47-8

CAS No. 1792-47-8
Product Name Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate
Molecular Formula C19H17NO8S
Molecular Weight 419.4 g/mol
IUPAC Name tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate
Standard InChI InChI=1S/C19H17NO8S/c1-25-16(21)11-12(17(22)26-2)14(19(24)28-4)20-9-7-5-6-8-10(9)29-15(20)13(11)18(23)27-3/h5-8,15H,1-4H3
Standard InChIKey ZCVUVJOZSBBSQK-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC
Canonical SMILES COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC
PubChem Compound 352891
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator